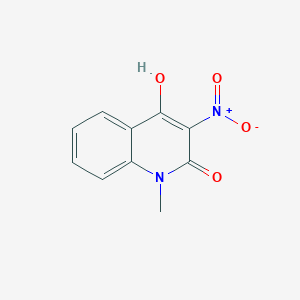

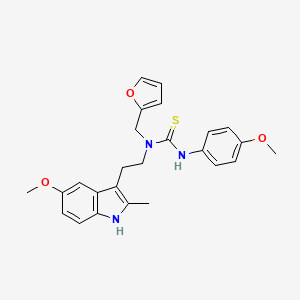

4-Hydroxy-1-methyl-3-nitro-1,2-dihydroquinolin-2-one

Übersicht

Beschreibung

4-Hydroxy-1-methyl-3-nitro-1,2-dihydroquinolin-2-one is a compound that belongs to the class of quinolones, which are characterized by a benzopyridine structure where the pyridine ring contains a keto and a hydroxy group. Quinolones are known for their biological activities, and derivatives of this class have been extensively studied for their potential pharmacological properties, including anti-inflammatory and cytotoxic activities .

Synthesis Analysis

The synthesis of quinolone derivatives can be achieved through various methods. One approach involves the phosphine-mediated redox cyclization of 1-(2-nitroaryl)prop-2-ynones to produce 3-hydroxyquinolin-4-ones under neutral conditions, which is a novel method for the synthesis of these compounds . Another method includes the tin(II) chloride-induced cyclization of 2-nitrobenzamides and ketones, providing a mild and efficient route to 1-hydroxyquinazolin-4-ones . Additionally, solid-phase synthesis has been employed to create 3-hydroxy-6-nitroquinolin-4(1H)-ones with two diversity positions, starting from immobilized 4-chloro-5-nitroanthranilic acid . These methods demonstrate the versatility and adaptability of synthetic strategies to access the quinolone scaffold.

Molecular Structure Analysis

The molecular structure of quinolone derivatives is often confirmed using spectroscopic methods such as NMR, MS, and single crystal X-ray diffraction. For instance, the structure of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate was elucidated using these techniques, revealing a strong intramolecular hydrogen bond . Similarly, the crystal structure of nitro regioisomers of tetrahydroquinoline was determined, providing insights into the molecular packing influenced by hydrogen bonds and van der Waals interactions .

Chemical Reactions Analysis

Quinolone derivatives can undergo various chemical reactions, including esterification, amidation, and cyclization, to yield a wide array of compounds with potential biological activities. For example, the synthesis of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-ylacetic acid involved preparative methods for its esterification and amidation . The reactivity of these compounds is crucial for the development of new drugs and materials.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinolone derivatives are influenced by their molecular structure. The presence of nitro, hydroxy, and keto groups can significantly affect their acidity, solubility, and stability. These properties are essential for the compounds' biological activity and their interaction with biological targets. For instance, the anti-inflammatory properties of synthesized quinolone derivatives were evaluated, indicating the importance of their chemical properties in their pharmacological effects . Additionally, the fluorescence properties of certain 3-hydroxyquinolin-4(1H)-ones were studied, which could be relevant for their application in imaging or as fluorescent probes .

Wissenschaftliche Forschungsanwendungen

Synthetic and Structural Chemistry

The compound and its derivatives are pivotal in synthetic chemistry. Kovalenko et al. (2019, 2020) described the synthesis of various derivatives of 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, providing structural insights and highlighting their potential as Hepatitis B virus replication inhibitors (Kovalenko et al., 2019); (Kovalenko et al., 2020). Similarly, Ukrainets et al. (2014) discussed the synthesis and structure of methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate, showcasing its relevance in the development of new molecular frameworks (Ukrainets et al., 2014).

Antimicrobial and Antioxidant Properties

Several studies have highlighted the antimicrobial and antioxidant properties of derivatives of 4-Hydroxy-1-methyl-3-nitro-1,2-dihydroquinolin-2-one. Patel et al. (2017) synthesized and characterized metal complexes of 8-hydroxyquinoline derivatives, which showed significant in vitro antimicrobial activity (Patel & Patel, 2017). Abdel-Kader and Talaat (2023) explored the reaction of 4-Hydroxy-3-nitro-6-phenyl-6H-pyrano[3,2-c]quinoline-2,5-dione with nucleophiles, leading to compounds with significant antioxidant activity, indicating their potential in therapeutic and protective treatments (Abdel-Kader & Talaat, 2023).

Eigenschaften

IUPAC Name |

4-hydroxy-1-methyl-3-nitroquinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O4/c1-11-7-5-3-2-4-6(7)9(13)8(10(11)14)12(15)16/h2-5,13H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOHGVXVVXOXMCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxy-1-methyl-3-nitro-1,2-dihydroquinolin-2-one | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2540596.png)

![N-(2,5-dimethylphenyl)-2-[4-(3,4-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2540601.png)

![2-[1-[2-(4-Methoxyphenyl)acetyl]piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2540602.png)

![5-chloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2540604.png)

![N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-difluorobenzamide](/img/structure/B2540608.png)

![3-amino-2,6-dimethyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2540609.png)

![2-({5-[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)pyrazine](/img/structure/B2540610.png)

![3-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)phenol](/img/structure/B2540611.png)

![2-[(2,4-Difluorophenyl)methoxy]benzaldehyde](/img/structure/B2540617.png)

![2-[(6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]-1-piperidin-1-ylethanone](/img/structure/B2540619.png)